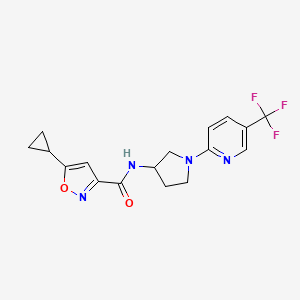

5-cyclopropyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O2/c18-17(19,20)11-3-4-15(21-8-11)24-6-5-12(9-24)22-16(25)13-7-14(26-23-13)10-1-2-10/h3-4,7-8,10,12H,1-2,5-6,9H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDYEUMGPKNAMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-cyclopropyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 315.30 g/mol

- Key Functional Groups : Isoxazole, trifluoromethyl pyridine, and cyclopropyl moieties.

These structural features contribute to its lipophilicity and potential for interacting with various biological targets.

Research indicates that this compound may act as a receptor modulator and enzyme inhibitor . Specifically, it has been shown to interact with mitochondrial complex I, potentially disrupting the electron transport chain and leading to decreased ATP synthesis. This mechanism positions it as a candidate for therapeutic applications in various diseases, including cancer and inflammatory conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against several biological targets:

- Enzyme Inhibition : The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses. IC values for inhibition have been reported in the low micromolar range .

- Receptor Binding Affinity : Binding studies reveal that the trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets. This is crucial for its effectiveness as a therapeutic agent.

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines. The results indicated:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 4.8 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest in G2/M phase |

These findings suggest that the compound not only inhibits growth but also induces apoptosis, making it a potential candidate for cancer therapy .

Absorption and Distribution

The lipophilic nature of the compound suggests good absorption characteristics. Preliminary pharmacokinetic studies indicate that it achieves significant plasma concentrations following oral administration, supporting its potential as an oral therapeutic agent.

Toxicological Profile

Toxicological assessments have shown that the compound exhibits low toxicity at therapeutic doses. In animal models, no severe adverse effects were noted at doses up to 50 mg/kg, indicating a favorable safety profile .

Scientific Research Applications

Pharmacological Applications

1. CB2 Receptor Agonism

Research indicates that compounds similar to 5-cyclopropyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide exhibit activity as agonists for the cannabinoid receptor type 2 (CB2). This receptor is involved in various physiological processes, including pain modulation and immune response regulation. Studies have shown that these compounds can effectively modulate CB2 activity, potentially leading to new treatments for inflammatory diseases and chronic pain .

2. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro tests have demonstrated that it can inhibit the proliferation of cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis in tumor cells, although further research is needed to elucidate the exact pathways involved.

3. Neuroprotective Effects

The neuroprotective effects of compounds containing isoxazole moieties have been documented in various studies. These compounds may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. The specific application of this compound in neuroprotection is an area ripe for exploration .

Case Study 1: CB2 Agonism and Pain Management

A study published in a peer-reviewed journal evaluated the effects of similar compounds on pain management through CB2 receptor activation. The results indicated significant analgesic effects in animal models, suggesting that this compound could be developed into a novel pain management therapy .

Case Study 2: Antitumor Efficacy

In a laboratory setting, researchers tested the compound against various cancer cell lines, including breast and lung cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effectiveness at nanomolar concentrations. This study highlights the potential for further development into an anticancer drug .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several commercially available or research-focused analogs. Below is a comparative analysis based on molecular features, functional groups, and available

Key Observations:

Trifluoromethylpyridine Motif : All compounds except GSK2830371 feature a trifluoromethylpyridine group, which is critical for enhancing lipophilicity and binding to hydrophobic pockets in target proteins .

Core Heterocycles: The target compound uses an isoxazole ring, whereas GSK2830371 employs a thiophene core. The piperazine in ’s compound provides a flexible amine linker, contrasting with the pyrrolidine in the target molecule, which may restrict conformational flexibility.

Substituent Effects: The cyclopropyl group in the target compound and GSK2830371 may improve metabolic resistance compared to the benzaldehyde group in 4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde .

Research Findings and Implications

- Commercial Availability : The trifluoromethylpyridine-containing compounds in are marketed as synthesis intermediates, indicating their utility in constructing complex bioactive molecules .

- Pharmacological Potential: GSK2830371’s designation as a USP Reference Standard implies validated use in assays or quality control, highlighting its established role in drug development pipelines .

- Knowledge Gaps: No direct data on the target compound’s solubility, stability, or target engagement is available. Further studies comparing its pharmacokinetics with analogs like GSK2830371 are warranted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-cyclopropyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example, amide bond formation between the isoxazole-3-carboxylic acid derivative and the pyrrolidine-3-amine intermediate can be achieved using coupling reagents like EDCI/HOBt in DMF ( ). The trifluoromethylpyridine moiety may require Suzuki-Miyaura cross-coupling or nucleophilic substitution under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products, such as regioisomers or incomplete cyclopropane ring formation ( ).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : - and -NMR to verify cyclopropane ring protons (δ ~1.0–2.0 ppm) and trifluoromethyl signals (δ ~120–125 ppm for -NMR) ( ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) ( ).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if crystals are obtainable ( ).

Q. What solvents and conditions are suitable for purification?

- Methodological Answer : Purification via column chromatography (silica gel) using gradients of ethyl acetate/hexane or DCM/methanol. For polar intermediates, reverse-phase HPLC with acetonitrile/water (0.1% TFA) is effective. Recrystallization from ethanol or dichloromethane/hexane mixtures may improve purity ( ).

Advanced Research Questions

Q. How does the trifluoromethylpyridine group influence the compound’s solubility and bioavailability?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity but may reduce aqueous solubility. To address this:

- Solubility Assays : Measure logP values using shake-flask or HPLC methods ( ).

- Formulation Strategies : Use co-solvents (e.g., PEG-400) or prepare hydrochloride salts ( ).

- In Silico Prediction : Tools like ACD/Labs Percepta can predict logS and permeability ( ).

Q. What strategies mitigate regioselectivity challenges during isoxazole-pyrrolidine coupling?

- Methodological Answer :

- Catalytic Control : Use Pd(OAc)/XPhos for selective cross-coupling ( ).

- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc to direct reactivity ( ).

- Kinetic Monitoring : Track reaction progress via TLC or inline IR to halt reactions at intermediate stages ( ).

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC variability)?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference inhibitors) across experiments ( ).

- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) and adjust for protein binding ( ).

- Dose-Response Curves : Perform 8-point dilution series to improve IC accuracy ( ).

Q. What computational methods predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites ( ).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability ( ).

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify ΔG ( ).

Q. How to design SAR studies for optimizing the cyclopropane moiety?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.